2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with a 5-methyl-1,2-oxazol-3-yl group and a 2-(2-methoxyethyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the 5-methyl-1,2-oxazol-3-yl Group: This can be achieved through a cyclization reaction involving appropriate precursors such as nitriles and aldehydes.
Attachment of the 2-(2-methoxyethyl)sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2-(2-methoxyethyl)thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and oxazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-methoxyethyl)sulfanyl]benzamide: Lacks the oxazole ring, which may affect its biological activity.
N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the sulfanyl group, which may influence its chemical reactivity and interactions.
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of both the sulfanyl and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-9-13(16-19-10)15-14(17)11-5-3-4-6-12(11)20-8-7-18-2/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHIZWTUXCVAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2SCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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